Cas no 701931-60-4 (3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid)

3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
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- インチ: 1S/C21H18BrFO5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25)
- InChIKey: IMVNNUIMTGKSKX-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C)C(OCC3=CC=C(Br)C=C3F)=CC=C2C(C)=C1CCC(O)=O
3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 1107260-250MG |
3-{7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid |
701931-60-4 | 95% | 250MG |
$300 | 2023-07-04 | |
OTAVAchemicals | 1107260-100MG |
3-{7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid |
701931-60-4 | 95% | 100MG |
$250 | 2023-07-04 |
3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acidに関する追加情報
3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 701931-60-4, known as 3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a chromen ring system, a propanoic acid group, and several substituted aromatic moieties. The presence of bromo and fluoro substituents on the benzyl group adds unique electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of anticancer agents and neuroprotective drugs. The chromen ring system, a derivative of coumarin, is known for its ability to interact with biological targets such as protein kinases and oxidative stress pathways. The propanoic acid group further enhances the compound's bioavailability and solubility, making it an ideal candidate for therapeutic applications.
The synthesis of 3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the chromen ring through cyclization reactions and the subsequent introduction of the benzyl group via nucleophilic substitution. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions, leading to higher yields and purer products.
In terms of structural analysis, this compound exhibits a high degree of molecular diversity due to its multiple functional groups. The 4-bromo and 2-fluoro substituents on the benzyl group contribute to its unique electronic properties, while the methyl groups on the chromen ring enhance its stability. Computational studies using density functional theory (DFT) have revealed that these substituents play a critical role in modulating the compound's reactivity and selectivity in biological systems.
One of the most promising applications of this compound is in the field of biomedical imaging. Its ability to emit fluorescence under specific wavelengths makes it a potential candidate for use as a contrast agent in diagnostic imaging techniques such as MRI and PET scans. Recent research has demonstrated that this compound can be used to visualize cellular processes in real-time, providing valuable insights into disease mechanisms.
Furthermore, this compound has shown potential in the development of nanomaterials for energy storage applications. Its unique electronic properties make it a suitable candidate for use in organic photovoltaics (OPVs) and supercapacitors. Studies have shown that incorporating this compound into polymer-based materials can significantly enhance their charge storage capacity and energy efficiency.
In conclusion, 3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yli(propanoic acid) is a versatile compound with a wide range of applications across multiple disciplines. Its complex structure and unique chemical properties make it an invaluable tool for researchers in pharmaceutical chemistry, materials science, and biomedical engineering. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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